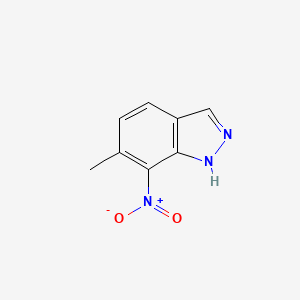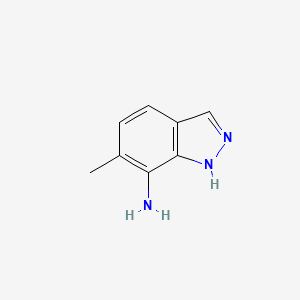![molecular formula C8H8N4O B1270196 1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanon CAS No. 320416-90-8](/img/structure/B1270196.png)
1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives, including structures similar to 1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone, typically involves condensation reactions and can be influenced by solvent choice, catalysts, and reaction conditions. For instance, 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a related compound, was synthesized using ethyl acetoacetate in the presence of ZnCl2 in supercritical carbon dioxide, showcasing a method that yields high conversion rates under solvent-free conditions (Baklykov et al., 2019).
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by X-ray diffraction and spectroscopic techniques such as NMR and IR, providing detailed insights into their geometry, bonding patterns, and electronic structures. Ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate, a compound featuring a similar triazolopyrimidine ring, was thoroughly characterized revealing its structure and intermolecular interactions (Lahmidi et al., 2019).
Chemical Reactions and Properties
Triazolopyrimidine derivatives participate in various chemical reactions, forming new compounds with potential biological activity. Their reactivity can lead to the synthesis of novel compounds with enhanced properties, such as antimicrobial or antifungal activities. These properties are attributed to the structural flexibility and functionalizability of the triazolopyrimidine core, allowing for the exploration of diverse chemical spaces (Asghari et al., 2016).
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Die [1,2,4]Triazolo[1,5-a]pyrimidine (TPs) sind eine wichtige Klasse von nicht-natürlich vorkommenden kleinen Molekülen, die das Interesse der Forscher geweckt haben . Sie sind in verschiedenen wichtigen Strukturen in der medizinischen Chemie vorhanden, wie z. B. antibakterielle, antifungale, antivirale, antiparasitäre und Antikrebsmittel .
Landwirtschaft
Diese Substanzklassen haben in der Landwirtschaft aufgrund ihrer bemerkenswerten biologischen Aktivitäten in verschiedenen Bereichen, wie z. B. Herbizid und Antifungal, große Aufmerksamkeit erhalten .
Antimalaria-Aktivität
Die [1,2,4]Triazolo[1,5-a]pyrimidine (TPs) und ihre Analoga haben eine signifikante Antimalaria-Aktivität gezeigt .
Kardiovaskuläre Vasodilatatoren
Die [1,2,4]Triazolo[1,5-a]pyrimidine (TPs) und ihre Analoga wurden als kardiovaskuläre Vasodilatatoren verwendet .
Entzündungshemmend und Schmerzstillend
Die [1,2,4]Triazolo[1,5-a]pyrimidine (TPs) und ihre Analoga haben entzündungshemmende und schmerzlindernde Eigenschaften gezeigt .
Antikrebsmittel
Die [1,2,4]Triazolo[1,5-a]pyrimidine (TPs) und ihre Analoga haben Antikrebs-Eigenschaften gezeigt . Beispielsweise befindet sich AZD7648, ein hochspezifischer DNA–PK-Inhibitor, der von AstraZeneca entwickelt wurde, derzeit in klinischen Phase-I/IIa-Studien zur Behandlung von fortgeschrittenen soliden Tumoren und Sarkomen der Weichteile bei Erwachsenen .
Antiepileptische Aktivität
Aus Struktur-Aktivitäts-Beziehungsstudien (SAR) der synthetischen 6,7-Dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-on-Reihe identifizierte Deng et al. die aktivste und sicherste Verbindung 31 mit signifikanter antiepileptischer Aktivität .
DNA-Reparatur
DNA-abhängige Proteinkinase-katalytische Untereinheiten (DNA–PKcs) spielen eine wesentliche Rolle beim nicht-homologen Endverknüpfung, einem der beiden Hauptwege zur Erkennung und Reparatur von Doppelstrangbrüchen (DSB) in der menschlichen DNA . DNA–PKcs ist von großer Bedeutung bei der Reparatur pathologischer DSBs, wodurch DNA–PKcs-Inhibitoren zu attraktiven therapeutischen Mitteln für Krebs in Kombination mit DSB-induzierender Strahlentherapie und Chemotherapie werden .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-5-7(6(2)13)3-9-8-10-4-11-12(5)8/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACMXSAOBZQIQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC=NN12)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363190 |
Source


|
| Record name | 1-(7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
320416-90-8 |
Source


|
| Record name | 1-(7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320416-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


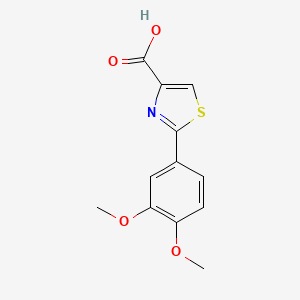
![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid](/img/structure/B1270126.png)
![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)
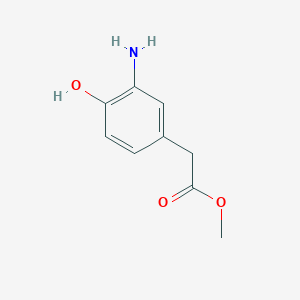
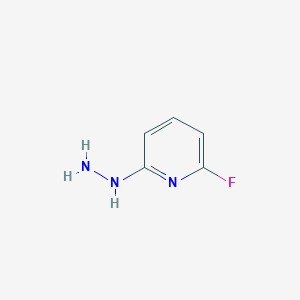
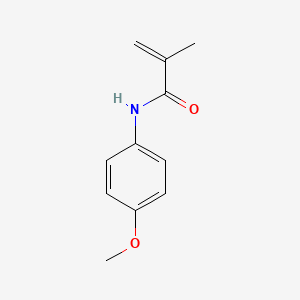
![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)

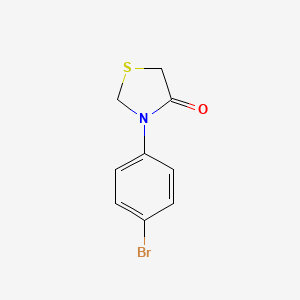

![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)
